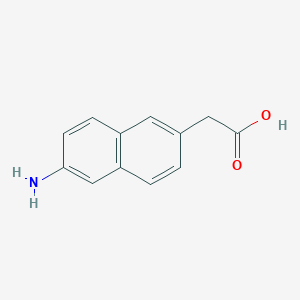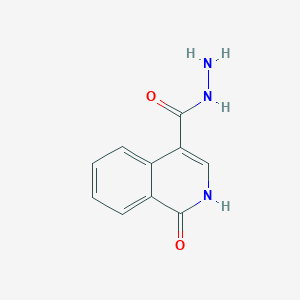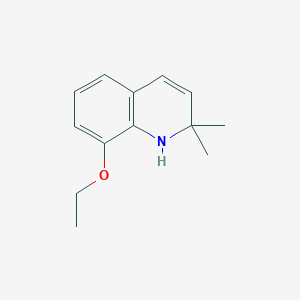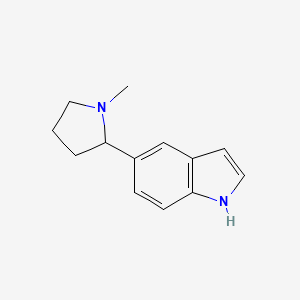
6-Amino-1-hydroxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-hydroxy-2-naphthoic acid typically involves the carboxylation of 2-naphthol followed by amination. One common method includes the Kolbe-Schmitt reaction, where 2-naphthol is carboxylated to form 1-hydroxy-2-naphthoic acid. This intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions, often in the presence of catalysts such as zinc chloride or calcium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large autoclaves for the high-pressure reactions and continuous stirring to ensure uniformity. The reaction mixture is then processed through multiple filtration and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the naphthoic acid.
Applications De Recherche Scientifique
6-Amino-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Amino-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-naphthoic acid: Similar structure but lacks the amino group.
3-Hydroxy-2-naphthoic acid: Differently positioned hydroxyl group.
6-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 1st position
Uniqueness
6-Amino-1-hydroxy-2-naphthoic acid is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
6-amino-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,12H2,(H,14,15) |
Clé InChI |
SPHYLIAVFCKASU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)





![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)


![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)




